
Coruscanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Coruscanone A, also known as this compound, is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
Coruscanone A exhibits potent antifungal activity against various fungal pathogens, notably Candida albicans and Cryptococcus neoformans. Its efficacy has been compared to established antifungal agents such as amphotericin B and fluconazole. The compound's mechanism involves targeting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.
In Vitro Antifungal Efficacy
A study demonstrated that this compound and its analogues showed strong in vitro activity against multiple strains of C. albicans, including azole-resistant variants. The structure-activity relationship (SAR) studies indicated that specific structural features, such as the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety, are essential for its antifungal activity .
Pathogen | Activity | Comparison |
---|---|---|
Candida albicans | Potent (MIC < 1 µg/mL) | Comparable to amphotericin B |
Cryptococcus neoformans | Potent (MIC < 1 µg/mL) | Comparable to fluconazole |
Aspergillus fumigatus | Moderate (MIC ~ 8 µg/mL) | Less effective than fluconazole |
Structure-Activity Relationship Studies
The biological activity of this compound is influenced by its chemical structure. Researchers have synthesized various analogues to investigate their antifungal properties and optimize efficacy. The SAR studies revealed that modifications to the cyclopentenedione ring and side chain significantly impact antifungal potency.
Key Findings from SAR Studies
- Structural Modifications : Changes in the enolic methoxy group or side chain can enhance or reduce antifungal activity.
- Geometrical Isomers : this compound exists as two geometrical isomers in solution, which may exhibit different biological activities .
Molecular Docking Studies
Molecular modeling studies have been employed to further understand the binding interactions of this compound with target enzymes involved in fungal metabolism. Specifically, docking studies against lanosterol 14 α-demethylase (CYP51A1) have shown that some analogues of this compound exhibit stronger binding affinities than fluconazole, indicating their potential as novel antifungal agents .
Docking Results Summary
Compound | Docking Score | Binding Affinity |
---|---|---|
This compound | -8.5 | Strong |
Fluconazole | -7.2 | Moderate |
Analogue 1 | -9.0 | Very Strong |
Analogue 2 | -8.0 | Strong |
Case Studies and Research Applications
- Antifungal Drug Development : Research has focused on developing new antifungal therapies based on this compound derivatives due to rising resistance against conventional treatments.
- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing to assess its viability as a therapeutic agent in clinical settings.
- Combination Therapy Research : Studies are exploring the potential of combining this compound with existing antifungals to enhance efficacy against resistant strains.
Properties
Molecular Formula |
C16H14O3 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2E)-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(17)15(16(11)18)14(19-2)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3/b9-8+,15-14+ |
InChI Key |
QNDUJCPJQJQOAB-IDRAWEHWSA-N |
Isomeric SMILES |
CC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |
Canonical SMILES |
CC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Synonyms |
coruscanone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.